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Compound of Interest

Compound Name: 3-Chloro-2,6-dimethylpyridine

Cat. No.: B1619810

CAS Number: 2405-06-3

This technical guide provides an in-depth overview of 3-Chloro-2,6-dimethylpyridine, a
substituted pyridine derivative of significant interest to researchers, scientists, and
professionals in drug development. This document covers its chemical and physical properties,
synthesis and purification protocols, chemical reactivity, and applications as a versatile building
block in medicinal chemistry.

Chemical and Physical Properties

3-Chloro-2,6-dimethylpyridine is a halogenated derivative of 2,6-lutidine. Its physicochemical
properties are crucial for its handling, reaction setup, and analytical characterization. The key
guantitative data for this compound are summarized in the table below.
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Property Value Reference
CAS Number 2405-06-3 [1]
Molecular Formula C7HsCIN [1]
Molecular Weight 141.60 g/mol [1]
Density 1.113 g/cm3 [1]
Boiling Point 172.4 °C at 760 mmHg [1]
Flash Point 72.4 °C [1]
Refractive Index 1.523 [1]

Vapor Pressure

1.78 mmHg at 25 °C

[1]

XLogP3

2.3

[1]

Synthesis and Purification

The synthesis of 3-Chloro-2,6-dimethylpyridine can be approached through several routes

common in heterocyclic chemistry. A plausible and effective method involves the direct

chlorination of 2,6-dimethylpyridine. The regioselectivity of this reaction can be influenced by

the choice of chlorinating agent and reaction conditions.

Experimental Protocol: Direct Chlorination of 2,6-

Dimethylpyridine

This protocol describes a method for the synthesis of 3-Chloro-2,6-dimethylpyridine.

Materials:

N-Chlorosuccinimide (NCS)

Sulfuric acid (concentrated)

Dichloromethane (DCM)

2,6-Dimethylpyridine (2,6-Lutidine)
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e Sodium bicarbonate (saturated aqueous solution)
e Brine (saturated aqueous sodium chloride solution)
e Anhydrous magnesium sulfate (MgSOa)
Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
thermometer, and a dropping funnel, dissolve 2,6-dimethylpyridine (1 equivalent) in
dichloromethane. Cool the solution to 0-5 °C in an ice bath.

Acidification: Slowly add concentrated sulfuric acid (1.1 equivalents) to the solution while
maintaining the temperature below 10 °C.

Chlorination: Dissolve N-Chlorosuccinimide (1.05 equivalents) in dichloromethane and add it
dropwise to the reaction mixture over 1-2 hours. Maintain the temperature at 0-5 °C
throughout the addition.

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor
the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-
Mass Spectrometry (GC-MS).

Work-up: Carefully quench the reaction by pouring the mixture over crushed ice. Neutralize
the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the
pH is approximately 8.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane (3 x 50 mL).

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous
magnesium sulfate.

Purification: Filter off the drying agent and remove the solvent under reduced pressure using
a rotary evaporator. The crude product can be purified by fractional distillation under reduced
pressure or by column chromatography on silica gel to yield pure 3-Chloro-2,6-
dimethylpyridine.
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A generalized workflow for the synthesis of 3-Chloro-2,6-dimethylpyridine.

Chemical Reactivity

The chemical reactivity of 3-Chloro-2,6-dimethylpyridine is primarily dictated by the pyridine
ring and its substituents.

¢ Pyridine Ring: The nitrogen atom imparts a degree of electron deficiency to the ring, making
it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. However, the
presence of electron-donating methyl groups can modulate this reactivity.

e Chloro Group: The chlorine atom at the 3-position is less activated towards nucleophilic
aromatic substitution compared to halogens at the 2- or 4-positions. Nevertheless, under
specific conditions, such as with strong nucleophiles or in the presence of a catalyst, it can
be displaced. This position is also suitable for participating in cross-coupling reactions (e.g.,
Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, a key strategy in drug discovery.

o Methyl Groups: The methyl groups can undergo oxidation or halogenation under appropriate
conditions, offering further avenues for chemical modification.

Applications in Drug Development
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While 3-Chloro-2,6-dimethylpyridine is not a final drug product, it serves as a valuable
intermediate and building block in medicinal chemistry. The pyridine scaffold is a privileged
structure, present in numerous FDA-approved drugs. Substituted chloropyridines are crucial for
generating libraries of novel compounds for biological screening.[2][3]

The strategic placement of the chloro and dimethyl groups on the pyridine ring offers a unique
template for creating diverse molecular architectures. The chloro group acts as a versatile
handle for introducing various functional groups through cross-coupling reactions, enabling the
exploration of the chemical space around the pyridine core. This approach is fundamental to
structure-activity relationship (SAR) studies, where systematic modifications of a lead
compound are made to optimize its biological activity and pharmacokinetic properties.[2][4]

Derivatives of 3-chloro-azetidin-2-one have shown interesting antiproliferative activity on
human breast cancer cell lines.[5] Furthermore, various derivatives of 6-chloro-pyridin-2-yl-
amine have been synthesized and screened for antibacterial and antifungal activities.[6] These
examples highlight the potential of chloropyridine derivatives in the development of new
therapeutic agents.
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Role of 3-Chloro-2,6-dimethylpyridine in a drug discovery workflow.
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Analytical Methods

The characterization of 3-Chloro-2,6-dimethylpyridine and its reaction products is essential

for confirming its identity, purity, and structure. A combination of analytical techniques is

typically employed.

Analytical Technique

Purpose

Key Parameters &
Expected Results

1H NMR Spectroscopy

Structural elucidation and

confirmation.

Aromatic protons on the
pyridine ring, and two singlets
for the non-equivalent methyl
groups. Chemical shifts will be
influenced by the chloro

substituent.

13C NMR Spectroscopy

Structural confirmation by
identifying all unique carbon

atoms.

Signals corresponding to the
seven carbon atoms in the

molecule.

Gas Chromatography-Mass
Spectrometry (GC-MS)

Purity assessment and

molecular weight confirmation.

A single major peak in the
chromatogram indicating
purity. The mass spectrum
should show the molecular ion
peak (m/z = 141) and a
characteristic isotopic pattern
for a monochlorinated

compound.

High-Performance Liquid
Chromatography (HPLC)

Purity determination and

quantification.

A sharp, single peak under
appropriate reverse-phase
conditions (e.g., C18 column
with a water/acetonitrile mobile

phase).

Handling, Storage, and Safety

3-Chloro-2,6-dimethylpyridine should be handled with appropriate safety precautions in a

well-ventilated area or fume hood.
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e Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and
a lab coat.

» Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.

e Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away
from incompatible materials.

o First Aid: In case of skin contact, wash off immediately with plenty of soap and water. In case
of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move
the person into fresh air. Seek medical attention if symptoms persist.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by
the supplier.

Conclusion

3-Chloro-2,6-dimethylpyridine is a valuable chemical intermediate with significant potential in
synthetic organic chemistry and drug discovery. Its well-defined physical and chemical
properties, coupled with its versatile reactivity, make it an important building block for the
synthesis of novel heterocyclic compounds. This guide provides a comprehensive overview for
researchers to facilitate its safe and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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